molecular formula C16H20N2O4 B8189120 3-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid

3-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid

Cat. No.: B8189120
M. Wt: 304.34 g/mol
InChI Key: AYWFKTHYLXRMOV-UHFFFAOYSA-N
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Description

3-phenylmethoxycarbonyl-3,7-diazabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound with a unique structure that includes two nitrogen atoms and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid typically involves the condensation of an appropriate aldehyde with a diamine, followed by cyclization and esterification reactions. One common method involves the use of benzyl alcohol as the esterifying agent under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to interact with biological membranes, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid is unique due to its benzyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-15(20)14-12-6-17-7-13(14)9-18(8-12)16(21)22-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWFKTHYLXRMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC(C2C(=O)O)CN1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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